

Comprehensive Application Notes and Protocols: Leucidal Incubation Time and Antimicrobial Efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **Leucidal**

CAS No.: 252351-96-5

Cat. No.: S3323367

[Get Quote](#)

Introduction to Leucidal Technology

Leucidal Liquid PT represents a breakthrough in **natural preservation** technology for cosmetic and pharmaceutical formulations. This innovative ingredient is derived from the **fermentation of Lactobacillus** in a defined growth medium under specific conditions that induce stress responses and production of **antimicrobial peptides** [1]. The fermentation process is strategically designed to push the microorganisms to their limits, triggering the production of **secondary metabolites** and novel **antimicrobial peptides** that provide competitive advantages in nature. Following fermentation, **lysozyme** is added to facilitate controlled cell lysis, ensuring the release of these antimicrobial peptides for maximized activity [1]. This sophisticated bioprocessing approach results in a versatile natural antimicrobial suitable for both emulsions and anhydrous applications, addressing the growing consumer demand for alternatives to synthetic preservatives like parabens and phenoxyethanol [1].

The **Leucidal Complete** variant combines multiple peptide technologies, integrating the antibacterial power of Leucidal Liquid (derived from *Leuconostoc kimchii*) with the antifungal power of AMTicide Coconut (created from fermenting *Cocos nucifera* with *Lactobacillus*) [2]. This combination provides **broad-spectrum activity** against bacteria, yeast, and mold in a single product, addressing a significant limitation of many natural antimicrobials that typically lack effectiveness against fungi. The **dual-mechanism approach**

leverages both the acidification environment created by lactic acid bacteria and the disruption of cellular structures in fungi through medium chain triglycerides (MCTs) like lauric acid derived from coconut [2]. This comprehensive antimicrobial strategy positions Leucidal technology as a scientifically-validated alternative to synthetic preservation systems.

Antimicrobial Efficacy Data

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) testing provides crucial quantitative data on the lowest concentration of an antimicrobial agent that inhibits visible growth of microorganisms. For Leucidal formulations, comprehensive MIC assays have been conducted against a diverse panel of gram-positive and gram-negative bacteria, as well as fungi including yeast and mold species [1] [2]. These studies employ **standard serial dilution protocols** in growth media to determine the precise concentration at which Leucidal products effectively inhibit microbial growth.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Leucidal Liquid Complete Against Bacterial Pathogens

Microorganism	Strain Reference	MIC Value (%)	Classification
<i>Escherichia coli</i>	ATCC 8739	2.0%	Gram-negative bacteria
<i>Pseudomonas aeruginosa</i>	ATCC 9027	2.0%	Gram-negative bacteria
<i>Staphylococcus aureus</i>	ATCC 6538	2.0%	Gram-positive bacteria
<i>Candida albicans</i>	ATCC 10231	2.0%	Yeast
<i>Aspergillus brasiliensis</i>	ATCC 16404	2.0%	Mold

The MIC data demonstrates that Leucidal Liquid Complete exhibits **consistent efficacy** across both gram-positive and gram-negative bacteria at a concentration of 2.0%, with equal effectiveness against yeast and mold species [2]. This broad-spectrum activity is particularly noteworthy as many natural antimicrobials

show limitations in their antifungal properties. The **uniform MIC values** across diverse microbial classifications indicate a multi-mechanism approach that targets fundamental cellular processes common to various microorganisms.

Antimicrobial Challenge Tests

Double Challenge Tests provide rigorous validation of a preservative system's efficacy in finished product formulations. These tests involve inoculating product samples with specific microbial cultures, monitoring microbial viability over an incubation period, then re-inoculating to assess the preservative's remaining capacity [2]. For Leucidal Liquid Complete, a double challenge test was conducted using 2.0% concentration in a generic cream base formulation against five common contaminants.

Table 2: Double Challenge Test Results for Leucidal Liquid Complete (2.0%) in Cream Formulation

Microorganism	Reduction After 7 Days	Reduction After 14 Days	Reduction After 28 Days
<i>Escherichia coli</i>	>99.9%	>99.9%	>99.9%
<i>Pseudomonas aeruginosa</i>	>99.9%	>99.9%	>99.9%
<i>Staphylococcus aureus</i>	>99.9%	>99.9%	>99.9%
<i>Candida albicans</i>	>99.9%	>99.9%	>99.9%
<i>Aspergillus brasiliensis</i>	>99.9%	>99.9%	>99.9%

The challenge test results demonstrate that Leucidal Liquid Complete provides **rapid antimicrobial action** with greater than 99.9% reduction of all tested microorganisms within 7 days of the initial challenge [1] [2]. This efficacy is maintained through the second challenge phase, confirming the **robust preservation** provided by Leucidal technology in finished products. The consistent performance against both bacteria and fungi highlights the advantage of Leucidal Complete's combined peptide approach, which delivers comprehensive protection comparable to synthetic preservative systems.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The **MIC assay protocol** for Leucidal compounds follows standardized serial dilution methods with specific modifications to optimize accuracy and reproducibility. This procedure determines the lowest concentration of Leucidal product that inhibits visible microbial growth.

Materials and Equipment:

- Leucidal Liquid PT or Leucidal Liquid Complete
- Sterile growth media (appropriate for test microorganisms)
- Test microorganisms: *E. coli* (ATCC 8739), *P. aeruginosa* (ATCC 9027), *S. aureus* (ATCC 6538), *C. albicans* (ATCC 10231), *A. brasiliensis* (ATCC 16404)
- Sterile 96-well microtiter plates
- Incubator (appropriate temperatures for test strains)
- Spectrophotometer for standardized inoculum preparation

Procedure:

- Prepare **serial dilutions** of Leucidal product in growth media across microtiter plate wells, typically ranging from 0.5% to 4.0% concentration
- Standardize microbial inoculum to approximately **$1-5 \times 10^5$ CFU/mL** for each test organism
- Inoculate each well with **100 μ L** of standardized microbial suspension
- Include **growth controls** (media + organism, no antimicrobial) and **sterility controls** (media only)
- Incubate plates at **appropriate temperatures**: 30-35°C for bacteria (24-48 hours), 20-25°C for fungi (5-7 days)
- Read results visually or spectrophotometrically; **MIC defined as lowest concentration with no visible growth**

Quality Control:

- Include reference strains with known MIC ranges as controls
- Ensure inoculum purity through streak plating
- Perform all tests in **triplicate** for statistical validity
- Document incubation temperature and time variations as they significantly impact results [3]

This protocol emphasizes **standardized inoculum preparation** as a critical factor in MIC determination. Research demonstrates that variations in incubation periods significantly impact MIC results, with longer incubation times (up to 15 days) sometimes necessary for accurate assessment of antifungal activity against certain species [3]. The temperature of incubation also profoundly influences results, with generally **higher MICs observed at lower temperatures** (25°C) compared to higher temperatures (37°C) for dimorphic fungi [3].

Antimicrobial Challenge Test Protocol

The **antimicrobial challenge test** evaluates Leucidal efficacy in finished product formulations under conditions simulating consumer use and potential contamination events. This double challenge approach provides robust data on preservative robustness over time.

Materials and Equipment:

- Finished product formulation containing Leucidal at recommended usage rate (typically 2.0%)
- Test microorganisms: *E. coli*, *P. aeruginosa*, *S. aureus*, *C. albicans*, *A. brasiliensis*
- Sterile phosphate buffered saline (PBS)
- Neutralizing solution (e.g., D/E neutralizing broth)
- Sterile containers for product samples
- Incubator maintained at 25-30°C

Procedure - First Challenge:

- Prepare product samples (20g each) in sterile containers
- Inoculate each sample with **1.0×10^6 CFU/g** of each test organism separately
- Mix thoroughly to ensure uniform distribution of inoculum
- Incubate inoculated samples at **room temperature** (25-30°C)
- Assess microbial viability at intervals (0, 1, 3, 7, 14, 21, and 28 days) by:
 - Removing 1g sample and diluting in neutralizing broth
 - Performing serial dilutions and plate counts
 - Calculating log reduction compared to initial count

Procedure - Second Challenge:

- On day 28, re-inoculate samples with fresh inoculum at **1.0×10^6 CFU/g**
- Repeat assessment procedure at intervals (29, 31, 35, and 56 days total)
- Record **preservative efficacy** as log reduction at each time point

Acceptance Criteria:

- For bacteria: ≥ 3.0 log reduction within 14 days, no recovery at 28 days
- For yeast and mold: ≥ 2.0 log reduction within 14 days, no recovery at 28 days
- Second challenge should demonstrate **equivalent efficacy**

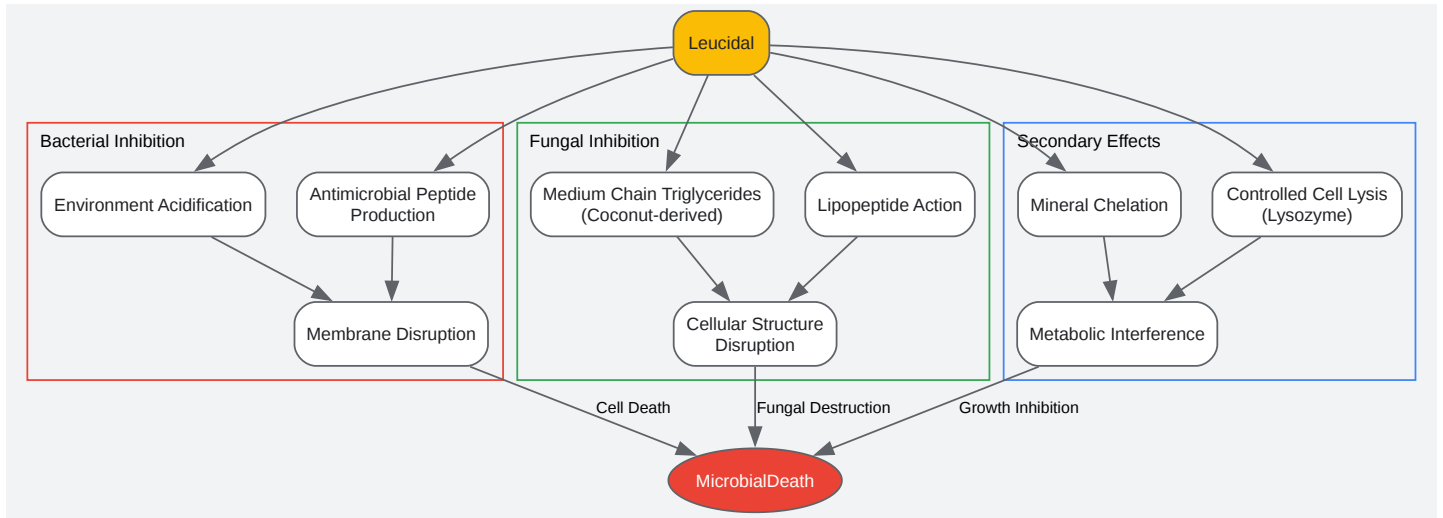
This protocol emphasizes the importance of **neutralization validation** to ensure accurate recovery of viable microorganisms. The double challenge design specifically tests whether the preservative system maintains capacity after initial microbial insult, providing formulators with confidence in long-term product stability [2].

Mechanism of Action Studies

Antimicrobial Peptide Mechanism

The **antimicrobial mechanism** of Leucidal products involves multiple complementary pathways that provide broad-spectrum efficacy against bacteria, yeast, and mold. The primary active components are **novel antimicrobial peptides** produced through specialized fermentation processes [1] [2]. For Leucidal Liquid PT, these peptides are derived from *Lactobacillus* species fermented in the presence of undecylenic acid from castor beans, which undergoes **biotransformation** into water-soluble undecylenates with enhanced antifungal properties [1]. This unique process allows incorporation of this well-known antifungal agent without undesirable synthetic solvents.

The **multimodal mechanism** includes disruption of microbial cell membranes through peptide interaction with phospholipid components, chelation of essential minerals, and interference with cellular metabolic processes. For bacteria, the antimicrobial peptides target the cell membrane, creating pores that disrupt permeability and lead to cell death [1]. For fungi, the medium chain triglycerides (MCTs) like lauric acid from the coconut fermentation in Leucidal Complete disrupt cellular structures, providing potent antifungal activity [2]. This multifaceted approach significantly reduces the likelihood of microbial resistance development compared to single-mechanism antimicrobials.



[Click to download full resolution via product page](#)

Time-Kill Kinetic Studies

Time-kill kinetics evaluate the rate at which Leucidal products reduce microbial viability over time, providing critical data for determining optimal incubation parameters and efficacy endpoints. These studies demonstrate that Leucidal Liquid PT achieves **greater than 99.9% reduction** of gram-positive and gram-negative bacteria, as well as yeast and mold, within 7 days of challenge [1]. This rapid microbial reduction is essential for effective preservation, particularly in formulations with high water content that are susceptible to contamination.

The **biphasic killing action** observed in time-kill studies shows an initial rapid reduction in microbial viability within the first 24-48 hours, followed by sustained activity that eliminates remaining viable cells. This profile indicates concentration-dependent activity, where higher concentrations of Leucidal products produce more rapid killing kinetics. The **extended activity** demonstrated through the double challenge test protocol confirms that Leucidal maintains preservative capacity throughout product shelf life, even after repeated contamination events [2]. This sustained efficacy is attributed to the stability of the antimicrobial peptides in various formulation matrices and under different storage conditions.

Formulation Application Guidelines

Usage Recommendations and Stability Parameters

Successful incorporation of Leucidal technology into cosmetic and pharmaceutical formulations requires careful attention to usage parameters, compatibility with other ingredients, and stability limitations. Based on comprehensive manufacturer testing and application studies, specific guidelines have been established to optimize Leucidal performance across different product categories.

Table 3: Leucidal Formulation Guidelines and Stability Parameters

Parameter	Optimal Range	Limitations	Application Notes
Usage Concentration	2.0-4.0%	Minimum 2.0% for preservation	Higher concentrations (3-4%) recommended for challenging formulations
Temperature Stability	Up to 70°C	Degradation above 70°C	Incorporate at temperatures <70°C; short-term heating acceptable
pH Range	3.0-8.0	Reduced efficacy outside this range	Optimal activity between pH 4.0-6.5
Compatibility	Most cosmetic ingredients	Incompatible with strong oxidizers	Avoid combination with high levels of non-ionic surfactants
Storage Conditions	15-25°C	May separate if frozen	If cooled, warm to 45-50°C and mix until uniform

Leucidal products demonstrate **excellent compatibility** with a wide range of formulation ingredients including emulsifiers, thickeners, humectants, and most active compounds [1] [2]. The recommended incorporation temperature of **less than 70°C** preserves the integrity of the antimicrobial peptides while allowing sufficient processing flexibility for most hot-process emulsion manufacturing. For anhydrous applications such as pressed powders, the recommended method involves spraying the Leucidal product onto pigments along with other ingredients such as binders to ensure uniform distribution [1].

Formulation-Specific Recommendations

Product-specific considerations optimize Leucidal performance across different cosmetic and personal care formulations. The technology's versatility allows application in diverse systems from water-based solutions to anhydrous products, with minor adjustments to incorporation methods.

For Emulsions (Creams, Lotions):

- Incorporate Leucidal during the **cool-down phase** (below 70°C)
- Homogenize thoroughly to ensure **uniform distribution**
- For oil-in-water emulsions, add to **water phase** before emulsification
- For water-in-oil emulsions, consider **pre-dispersion** in oil phase

For Anhydrous Systems (Pressed Powders):

- Utilize **spray application** method onto powder pigments
- Combine with **binding agents** for uniform distribution
- Ensure **complete dispersion** through sieving and mixing

For Clear Systems (Gels, Serums):

- Verify **clarity compatibility** before full-scale production
- Incorporate after **pH adjustment**
- Add at end of process to preserve peptide integrity

For Surfactant Systems (Shampoos, Cleansers):

- Incorporate after **surfactant dilution** and cooling
- Avoid combination with **high non-ionic surfactant** levels
- Consider **compatibility testing** with specific surfactant combinations

The **moisturization benefits** of Leucidal Liquid Complete provide additional formulation advantages beyond preservation. Clinical studies demonstrate that incorporation of 2.0% Leucidal Liquid Complete improved moisture levels by **42.01% after 24 hours** and by **62.33% after four weeks** compared to untreated control [2]. This dual functionality as both preservative and skin conditioning agent enables formulators to create multifunctional products with cleaner labels.

Conclusion

Leucidal technology represents a **scientifically validated, broad-spectrum preservation** system derived from natural sources through advanced fermentation technology. The comprehensive efficacy data, detailed experimental protocols, and formulation guidelines provided in these Application Notes establish Leucidal as a viable alternative to synthetic preservatives for cosmetic and pharmaceutical applications. The **multimodal mechanism** of action, combining antibacterial peptides from lactic acid bacteria with antifungal components from coconut fermentation, provides comprehensive protection against bacteria, yeast, and mold [1] [2].

The **incubation parameters** and efficacy timelines established through rigorous MIC and challenge testing provide researchers with validated protocols for assessing Leucidal performance in specific formulations. The consistent demonstration of **greater than 99.9% reduction** within 7 days across multiple microbial species confirms the robust preservation capability of Leucidal technology [1]. With proper formulation adherence to the recommended usage concentrations, pH ranges, and temperature limitations, Leucidal products deliver reliable, broad-spectrum antimicrobial protection while addressing growing consumer demand for natural, sustainable ingredient choices.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Leucidal® Liquid PT [activemicrotechnologies.com]
2. Leucidal Liquid Complete [formulatorsampleshop.com]
3. Influence of Different Media, Incubation Times, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Leucidal Incubation Time and Antimicrobial Efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3323367#lucidal-incubation-time>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com